Bienvenue dans la boutique en ligne BenchChem!

1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone

Dopamine D2 receptor [³H]spiroperidol binding Antipsychotic drug screening

Select AHR-1900 free base (CAS 21492-67-1) when you need a validated D2-binding-competent but clinically inactive comparator. Its D2 affinity rivals haloperidol yet it produces no antipsychotic effect, a uniquely flat striatal DOPAC dose-response (max effect at 40 mg/kg i.p. < haloperidol ED50), and 60-fold weaker prolactin release. Use it to normalize D2 engagement assays against antipsychotic efficacy. The free base (LogP 3.9) is optimized for organic formulations; choose the HCl salt (CAS 21492-45-5, LogP 4.69) for aqueous systems. Not interchangeable with the HCl salt or positional isomer CAS 21492-69-3.

Molecular Formula C21H24FNO3
Molecular Weight 357.4 g/mol
CAS No. 21492-67-1
Cat. No. B1665087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone
CAS21492-67-1
SynonymsAHR-1900 free base, AHR-1900,
Molecular FormulaC21H24FNO3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H24FNO3/c1-25-20-6-2-3-7-21(20)26-18-12-14-23(15-18)13-4-5-19(24)16-8-10-17(22)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3
InChIKeyDBSZFOMWGPKWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone (AHR-1900 Free Base) CAS 21492-67-1: Procurement-Grade Chemical Identity and Research Provenance


1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone (CAS 21492-67-1), also designated AHR-1900 free base, is a synthetic butyrophenone derivative with the molecular formula C₂₁H₂₄FNO₃ and a molecular weight of 357.42 g/mol . The compound was originally disclosed in US Patent 3,542,807 as Example 2, describing a class of 1-(ω-benzoylalkyl)-3-substituted pyrrolidines with CNS depressant activity [1]. The hydrochloride salt form (CAS 21492-45-5) was evaluated in a pilot clinical study in chronic schizophrenic patients, where the compound failed to demonstrate antipsychotic efficacy and was subsequently classified as a clinically inactive butyrophenone [2]. Despite its lack of therapeutic utility, AHR-1900 has been extensively employed as a critical negative-control tool in antipsychotic drug discovery research, particularly for dissociating in vitro dopamine D2 receptor binding from in vivo antipsychotic efficacy [3].

Why Generic Substitution of 1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone (AHR-1900) Fails: The Clinically Inactive Butyrophenone Paradox


AHR-1900 free base cannot be interchanged with other butyrophenone antipsychotics or even its own hydrochloride salt without compromising experimental validity. Although AHR-1900 shares the butyrophenone backbone with haloperidol—the prototypical D2 antagonist antipsychotic—and exhibits comparable in vitro dopamine D2 receptor binding affinity, it is unequivocally clinically inactive [1][2]. The compound produces an atypically flat dose-response curve for striatal DOPAC elevation (unlike the steep, dose-dependent curves of haloperidol, chlorpromazine, and clozapine) and is 60-fold weaker than haloperidol in stimulating prolactin secretion in vivo [3][4]. Furthermore, the free base (LogP 3.9) and hydrochloride salt (LogP 4.69, CAS 21492-45-5) exhibit divergent physicochemical properties that affect solubility, formulation, and membrane permeability . Even the positional isomer 1-(4-fluorophenyl)-4-[3-(3-methoxyphenoxy)-1-pyrrolidinyl]-1-butanone (CAS 21492-69-3), differing only in the methoxy substitution position on the phenoxy ring, is chemically distinct and lacks the well-characterized negative-control pharmacological profile of AHR-1900 .

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone (CAS 21492-67-1) Against Closest Comparators


D2 Receptor Binding Affinity: AHR-1900 Matches Clozapine Yet Lacks Clinical Antipsychotic Activity – A Research Tool for Dissociating Binding from Efficacy

In a direct comparative study using [³H]spiroperidol displacement from calf caudate membranes, AHR-1900 exhibited an IC50 value comparable to that of the clinically effective atypical antipsychotic clozapine, while haloperidol displayed substantially greater potency [1]. Despite this similar in vitro binding affinity, AHR-1900 is clinically inactive as an antipsychotic, whereas clozapine is a confirmed efficacious agent [2]. This discordance establishes AHR-1900 as an essential negative control for experiments designed to differentiate D2 binding from downstream antipsychotic efficacy.

Dopamine D2 receptor [³H]spiroperidol binding Antipsychotic drug screening

Striatal DOPAC Elevation: Atypically Flat Dose-Response Curve and 250-Fold Potency Gap vs. Haloperidol

Stanley and Wilk (1977) directly compared the effects of AHR-1900, two other non-antipsychotic butyrophenones (AL-499, U-25,927), and the antipsychotics haloperidol, chlorpromazine, and clozapine on striatal DOPAC levels in rats [1]. Among the non-antipsychotics, only AHR-1900 significantly elevated DOPAC levels; however, its dose-response slope was atypically flat compared to the steep, dose-dependent curves of all clinically effective antipsychotics tested. The maximal DOPAC elevation induced by AHR-1900 at 40 mg/kg was smaller than the ED50 response produced by haloperidol at a 250-fold lower dose.

Dopamine metabolism DOPAC elevation Antipsychotic efficacy prediction

Prolactin Secretion: AHR-1900 is 60-Fold Less Potent than Haloperidol in Female Rats

In a systematic comparative study measuring prolactin responses to intraperitoneal administration of nine antipsychotic and non-antipsychotic compounds in female rats, AHR-1900 was found to be only one-sixtieth (1/60) as potent as haloperidol in stimulating prolactin secretion [1]. Dose-response ranking placed haloperidol as the most potent prolactin secretagogue, followed by reduced haloperidol ≅ lenperone > chlorpromazine > AHR-1900 > thioridazine > clozapine > U-25,927 > SCH-12679. This endocrine readout aligns with AHR-1900's clinical inactivity and provides a quantitative in vivo benchmark for functional D2 receptor antagonism at the pituitary lactotroph.

Prolactin release In vivo endocrine marker Dopamine D2 receptor functional antagonism

Clinical Efficacy: Confirmed Lack of Antipsychotic Activity in Chronic Schizophrenia vs. Haloperidol

A pilot clinical study conducted by Sugerman et al. (1970) evaluated AHR-1900 in chronic schizophrenic patients and reported no clinically meaningful antipsychotic effect [1]. This contrasts sharply with haloperidol, which is a first-line antipsychotic with established efficacy in schizophrenia [2]. The confirmed clinical inactivity of AHR-1900, despite its butyrophenone scaffold and D2 binding, is the foundational rationale for its use as a negative-control compound in antipsychotic drug discovery programs.

Schizophrenia Clinical trial Negative control validation

Physicochemical Differentiation: Free Base (CAS 21492-67-1) vs. Hydrochloride Salt (CAS 21492-45-5) – LogP, Solubility, and Formulation Implications

The free base form (CAS 21492-67-1) and hydrochloride salt (CAS 21492-45-5) of AHR-1900 exhibit distinct physicochemical properties that directly impact experimental handling and formulation strategies. The free base has a predicted LogP of 3.9, while the hydrochloride salt has a higher LogP of 4.69, indicating greater lipophilicity for the salt form . The hydrochloride salt has a molecular weight of 393.88 g/mol (vs. 357.42 g/mol for the free base), reflecting the addition of HCl . These differences affect solubility in aqueous and organic solvents, membrane permeability in cell-based assays, and the choice of vehicle for in vivo dosing.

LogP Salt form selection Formulation development

Positional Isomer Differentiation: 2-Methoxyphenoxy (CAS 21492-67-1) vs. 3-Methoxyphenoxy (CAS 21492-69-3) – Determinants of Receptor Pharmacophore Recognition

The target compound bears a 2-methoxyphenoxy substituent on the pyrrolidine ring, whereas CAS 21492-69-3 is the 3-methoxyphenoxy positional isomer . In butyrophenone SAR, the position of the methoxy substituent on the phenoxy ring influences the three-dimensional orientation of the ether oxygen and methoxy group, which can alter hydrogen-bonding interactions, steric fit within receptor binding pockets, and metabolic stability. The existing pharmacological characterization (DOPAC assay, prolactin assay, D2 binding, clinical outcome) was performed specifically on the 2-methoxyphenoxy isomer (AHR-1900) and cannot be extrapolated to the 3-methoxyphenoxy analog.

Positional isomerism Structure-activity relationship Chemical purity specification

Recommended Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone (CAS 21492-67-1)


Negative Control for D2 Receptor Binding vs. In Vivo Antipsychotic Efficacy Deconvolution Studies

Leverage AHR-1900 as a D2-binding-competent but clinically inactive comparator alongside haloperidol (D2-binding, clinically active) to experimentally dissociate receptor occupancy from therapeutic efficacy. This application exploits the quantitative evidence that AHR-1900's IC50 in [³H]spiroperidol binding is comparable to clozapine yet produces no clinical antipsychotic effect [1][2]. Include both AHR-1900 free base and haloperidol in the same assay plate to normalize D2 engagement signals against functional antipsychotic readouts.

In Vivo Pharmacodynamic Calibration Using DOPAC Dose-Response Slope Analysis in Rodent Models

Use AHR-1900 (40 mg/kg i.p. in rats) as a reference compound producing an atypically flat striatal DOPAC dose-response curve to calibrate assays that distinguish true antipsychotic-like dopamine turnover from nonspecific effects. The quantitative benchmark—maximal AHR-1900 effect at 40 mg/kg < haloperidol ED50 at ~0.16 mg/kg—provides a 250-fold dynamic range for assay validation [1]. Compounds producing steep, dose-dependent DOPAC elevation can be prioritized; those yielding flat curves resembling AHR-1900 can be deprioritized.

Prolactin Secretion Benchmarking for Functional D2 Antagonism at the Pituitary Lactotroph

Employ AHR-1900 as a mid-range calibrator (60-fold less potent than haloperidol) in prolactin release assays using female rats to quantify functional D2 receptor antagonism at the pituitary level [1]. This endocrine endpoint is particularly valuable for screening novel butyrophenone analogs where D2 binding data alone may be misleading. The rank-order data (haloperidol > reduced haloperidol ≅ lenperone > chlorpromazine > AHR-1900 > thioridazine > clozapine > U-25,927 > SCH-12679) provides a validated potency ladder for inter-laboratory comparisons.

Formulation and Salt-Selection Decision Support: Free Base vs. Hydrochloride Selection

When designing in vivo pharmacokinetic or efficacy studies, explicitly select between the free base (CAS 21492-67-1, LogP 3.9) and hydrochloride salt (CAS 21492-45-5, LogP 4.69) based on the quantitative LogP difference of 0.79 units, which influences solubility, membrane permeability, and vehicle compatibility [1]. The free base may be preferred for organic solvent-based formulations; the hydrochloride salt for aqueous systems. Document the CAS number in all publications and procurement records to ensure experimental reproducibility.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.